Sepiapterin
Overview
Description
It is a yellow pigment initially found in the sepia mutant of Drosophila melanogaster . Sepiapterin can be metabolized into tetrahydrobiopterin via a salvage pathway, which is an essential cofactor in humans for the breakdown of phenylalanine and a catalyst of the metabolism of phenylalanine, tyrosine, and tryptophan to precursors of the neurotransmitters dopamine and serotonin .
Mechanism of Action
Target of Action
Sepiapterin primarily targets the enzyme phenylalanine-4-hydroxylase (PAH) . PAH is crucial for the conversion of phenylalanine to tyrosine . This compound also targets nitric oxide synthases (NOSs) and aromatic amino acid hydroxylases .
Mode of Action
This compound is a natural precursor of tetrahydrobiopterin (BH4) . BH4 acts as a cofactor for PAH, aiding in the conversion of phenylalanine to tyrosine . It also assists in the conversion of tyrosine to L-dopa by the enzyme tyrosine hydroxylase, and the conversion of tryptophan to 5-hydroxytryptophan via tryptophan hydroxylase .
Biochemical Pathways
This compound is involved in the biosynthesis of BH4 . It can be metabolized into BH4 via a salvage pathway . BH4 is essential for the breakdown of phenylalanine and a catalyst of the metabolism of phenylalanine, tyrosine, and tryptophan to precursors of the neurotransmitters dopamine and serotonin .
Pharmacokinetics
This compound, when administered orally, shows dose-related increases in plasma this compound and BH4 . Maximum plasma concentrations are achieved in about 1-2 hours for this compound and about 4 hours for BH4 after oral intake . The pharmacokinetics of plasma this compound and BH4 are similar before and after seven days of repeat daily dosing, indicating little or no drug accumulation . Oral administration of this compound results in higher concentrations of this compound in fasted vs. fed subjects, but overall BH4 plasma exposure following this compound intake increases by 1.7-1.8-fold in fed subjects .
Result of Action
This compound’s action results in a more pronounced increase of intracellular BH4 in target tissues such as liver, kidney, and brain . This leads to a reduction in blood phenylalanine levels, which is beneficial in the management of phenylketonuria (PKU) and other conditions associated with abnormalities involving BH4 .
Action Environment
The efficacy of this compound can be influenced by environmental factors such as diet. For instance, the overall BH4 plasma exposure following this compound intake increases when subjects are fed compared to when they are fasted . This suggests that the absorption and efficacy of this compound can be influenced by the presence of food in the digestive system.
Biochemical Analysis
Biochemical Properties
Sepiapterin can be metabolized into tetrahydrobiopterin (BH4) via a salvage pathway . BH4 is an essential cofactor in humans for the breakdown of phenylalanine and a catalyst of the metabolism of phenylalanine, tyrosine, and tryptophan to precursors of the neurotransmitters dopamine and serotonin . This compound interacts with enzymes such as this compound reductase (SPR), which plays a significant role in the biosynthesis of BH4 .
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. For instance, it has been found to have an impact on immune cells such as mast cells, macrophages, and T Cells . It also plays a role in the regulation of nitric oxide synthase (eNOS) activity, which is crucial for endothelial function .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It is rapidly absorbed systemically, efficiently transported into cells via active membrane transporters, and rapidly converted intracellularly to BH4 via the pterin salvage pathway . It also influences gene expression, enzyme activation, and binding interactions with biomolecules .
Metabolic Pathways
This compound is involved in the BH4 biosynthesis pathway . It interacts with enzymes such as GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and this compound reductase (SPR), which are involved in the salvage and de novo synthetic pathways of tetrahydrobiopterin .
Transport and Distribution
This compound is rapidly absorbed systemically and is efficiently and preferentially transported into cells via active membrane transporters, such as human Equilibrative Nucleoside Transporter-2 (hENT2) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sepiapterin can be synthesized through various methods. One approach involves the complexation of this compound with triacetyl-beta-cyclodextrin to improve its encapsulation within methoxy-poly(ethylene-glycol)-poly(epsilon-caprolactone) nanoparticles . The process includes spray-drying of this compound and triacetyl-beta-cyclodextrin binary solutions, followed by encapsulation within nanoparticles by nanoprecipitation .
Industrial Production Methods: Industrial production of this compound involves the isolation and purification from natural sources, such as the integument of the lemon mutant of the silkworm, Bombyx mori . The process includes homogenization with ethanol, followed by successive purification steps using column chromatography and high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Sepiapterin undergoes various chemical reactions, including reduction and redox cycling. This compound reductase plays a crucial role in the reduction of this compound to tetrahydrobiopterin . Additionally, this compound can mediate chemical redox cycling, generating reactive oxygen species .
Common Reagents and Conditions:
Reduction: this compound reductase, NADPH
Redox Cycling: Bipyridinium herbicides, various quinones
Major Products Formed:
Reduction: Tetrahydrobiopterin
Redox Cycling: Reactive oxygen species
Scientific Research Applications
Sepiapterin has numerous scientific research applications:
Comparison with Similar Compounds
Sepiapterin is often compared with sapropterin, another synthetic form of tetrahydrobiopterin. This compound has been shown to induce larger increases in circulating tetrahydrobiopterin compared to sapropterin . Similar compounds include:
Sapropterin: Used as a cofactor in the synthesis of nitric oxide and the metabolism of phenylalanine.
Tetrahydrobiopterin: A natural cofactor for various enzymatic reactions.
This compound’s uniqueness lies in its higher bioavailability and effectiveness in increasing intracellular tetrahydrobiopterin levels compared to sapropterin .
Properties
IUPAC Name |
2-amino-6-[(2S)-2-hydroxypropanoyl]-7,8-dihydro-3H-pteridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,15H,2H2,1H3,(H4,10,11,13,14,17)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVOXUSPXFPWBN-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=NC2=C(NC1)N=C(NC2=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C1=NC2=C(NC1)N=C(NC2=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937902 | |
Record name | Sepiapterin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sepiapterin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000238 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17094-01-8 | |
Record name | Sepiapterin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17094-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sepiapterin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017094018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sepiapterin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16326 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sepiapterin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SEPIAPTERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJQ26KO7HP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sepiapterin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000238 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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